5-fluoro-3'-[(4-methylbenzyl)thio]-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one
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Overview
Description
5-fluoro-3’-[(4-methylbenzyl)thio]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one is a complex heterocyclic compound that features a unique spiro structure. This compound is part of the indole derivative family, which is known for its significant biological and pharmacological activities
Preparation Methods
The synthesis of 5-fluoro-3’-[(4-methylbenzyl)thio]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the indole core, followed by the introduction of the spiro and triazino moieties. Key steps may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Spirocyclization: The spiro structure is introduced by cyclization reactions involving appropriate intermediates.
Functional Group Introduction: The fluorine, methylbenzyl, and thioether groups are introduced through nucleophilic substitution and other functionalization reactions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-fluoro-3’-[(4-methylbenzyl)thio]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the molecule.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific functional groups being targeted.
Scientific Research Applications
5-fluoro-3’-[(4-methylbenzyl)thio]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-3’-[(4-methylbenzyl)thio]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-3’-[(4-methylbenzyl)thio]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one include other indole derivatives and spiro compounds. These compounds share structural features but differ in their specific functional groups and biological activities. Examples include:
Indole-3-carbinol: Known for its anticancer properties.
Spirooxindoles: Used in medicinal chemistry for their diverse biological activities.
The uniqueness of 5-fluoro-3’-[(4-methylbenzyl)thio]-7’H-spiro[indole-3,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one lies in its combination of functional groups and spiro structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H18FN5O2S |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
5-fluoro-3//'-[(4-methylphenyl)methylsulfanyl]spiro[1H-indole-3,6//'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one |
InChI |
InChI=1S/C25H18FN5O2S/c1-14-6-8-15(9-7-14)13-34-24-28-22-21(30-31-24)17-4-2-3-5-19(17)29-25(33-22)18-12-16(26)10-11-20(18)27-23(25)32/h2-12,29H,13H2,1H3,(H,27,32) |
InChI Key |
AYJSQQUDSTUTJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)C6=C(C=CC(=C6)F)NC5=O)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC5(O3)C6=C(C=CC(=C6)F)NC5=O)N=N2 |
Origin of Product |
United States |
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